molecular formula C13H16 B13789798 (1-Vinylidene-pentyl)-benzene CAS No. 64275-33-8

(1-Vinylidene-pentyl)-benzene

Cat. No.: B13789798
CAS No.: 64275-33-8
M. Wt: 172.27 g/mol
InChI Key: HQZFSHGTEUJEJJ-UHFFFAOYSA-N
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Description

(1-Vinylidene-pentyl)-benzene: is an organic compound with the molecular formula C13H16. . This compound features a benzene ring substituted with a vinylidene and a pentyl group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Vinylidene-pentyl)-benzene typically involves the reaction of pentyl halides with vinylidene derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: (1-Vinylidene-pentyl)-benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the vinylidene group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, with reagents such as bromine or nitric acid, leading to brominated or nitrated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in the presence of iron(III) bromide for bromination; concentrated nitric acid and sulfuric acid for nitration.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of brominated or nitrated benzene derivatives.

Comparison with Similar Compounds

    Vinylidene chloride: Similar in having a vinylidene group but differs in its halogen substitution.

    Pentylbenzene: Similar in having a pentyl group attached to the benzene ring but lacks the vinylidene group.

This detailed article provides a comprehensive overview of (1-Vinylidene-pentyl)-benzene, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

64275-33-8

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

InChI

InChI=1S/C13H16/c1-3-5-9-12(4-2)13-10-7-6-8-11-13/h6-8,10-11H,2-3,5,9H2,1H3

InChI Key

HQZFSHGTEUJEJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C=C)C1=CC=CC=C1

Origin of Product

United States

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